molecular formula C14H13NO3 B1323833 trans-2-(3-Cyanobenzoyl)cyclopentane-1-carboxylic acid CAS No. 733740-86-8

trans-2-(3-Cyanobenzoyl)cyclopentane-1-carboxylic acid

Cat. No. B1323833
M. Wt: 243.26 g/mol
InChI Key: KFDRXXPMKDARCE-VXGBXAGGSA-N
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Description

“trans-2-(3-Cyanobenzoyl)cyclopentane-1-carboxylic acid” is a small organic molecule. It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The linear formula for “trans-2-(3-Cyanobenzoyl)cyclopentane-1-carboxylic acid” is C14H13NO3 . The molecular weight is approximately 243.26 g/mol.

Scientific Research Applications

Analytical Techniques

  • A study by Arrebola et al. (1999) developed a method for determining major metabolites of synthetic pyrethroids in human urine, which could potentially be applied to similar compounds like trans-2-(3-Cyanobenzoyl)cyclopentane-1-carboxylic acid for monitoring environmental or occupational exposure (Arrebola et al., 1999).

Chemical Synthesis and Properties

  • Péter and Fülöp (1995) described a method for separating isomers of 2-amino-cyclopentane-1-carboxylic acids, which could be relevant for studying the properties and synthesis of similar compounds like trans-2-(3-Cyanobenzoyl)cyclopentane-1-carboxylic acid (Péter & Fülöp, 1995).

Catalysis and Reaction Engineering

  • Feuerstein et al. (2001) researched the use of a palladium–tetraphosphine system in catalyzing cross-coupling reactions. Such studies could be applied to the synthesis or modification of trans-2-(3-Cyanobenzoyl)cyclopentane-1-carboxylic acid (Feuerstein et al., 2001).

Isosteric Substitution in Drug Design

  • Ballatore et al. (2011) explored the use of cyclopentane-1,3-diones as isosteres for carboxylic acid groups in drug design. This approach could be relevant for designing analogs or derivatives of trans-2-(3-Cyanobenzoyl)cyclopentane-1-carboxylic acid (Ballatore et al., 2011).

Biomarker Analysis

  • Baker et al. (2004) developed a method for quantifying urinary metabolites of synthetic pyrethroid insecticides. This methodology might be applicable for detecting metabolites related to trans-2-(3-Cyanobenzoyl)cyclopentane-1-carboxylic acid in biological samples (Baker et al., 2004).

Safety And Hazards

The safety and hazards associated with “trans-2-(3-Cyanobenzoyl)cyclopentane-1-carboxylic acid” are not detailed in the search results. It’s important to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer for safety information .

properties

IUPAC Name

(1R,2R)-2-(3-cyanobenzoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c15-8-9-3-1-4-10(7-9)13(16)11-5-2-6-12(11)14(17)18/h1,3-4,7,11-12H,2,5-6H2,(H,17,18)/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDRXXPMKDARCE-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)C(=O)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)C(=O)O)C(=O)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901197910
Record name rel-(1R,2R)-2-(3-Cyanobenzoyl)cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901197910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-(3-Cyanobenzoyl)cyclopentane-1-carboxylic acid

CAS RN

733740-86-8
Record name rel-(1R,2R)-2-(3-Cyanobenzoyl)cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733740-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2R)-2-(3-Cyanobenzoyl)cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901197910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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